5-(4-Chloro-3-fluorophenyl)nicotinamide 5-(4-Chloro-3-fluorophenyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1346691-93-7
VCID: VC15936246
InChI: InChI=1S/C12H8ClFN2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17)
SMILES:
Molecular Formula: C12H8ClFN2O
Molecular Weight: 250.65 g/mol

5-(4-Chloro-3-fluorophenyl)nicotinamide

CAS No.: 1346691-93-7

Cat. No.: VC15936246

Molecular Formula: C12H8ClFN2O

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chloro-3-fluorophenyl)nicotinamide - 1346691-93-7

Specification

CAS No. 1346691-93-7
Molecular Formula C12H8ClFN2O
Molecular Weight 250.65 g/mol
IUPAC Name 5-(4-chloro-3-fluorophenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H8ClFN2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17)
Standard InChI Key PEBXCRROIFIMFK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)N)F)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 5-(4-Chloro-3-fluorophenyl)nicotinamide is C₁₂H₈ClFN₂O, with a molecular weight of 266.66 g/mol. Its IUPAC name is 5-(4-chloro-3-fluorophenyl)pyridine-3-carboxamide, distinguishing it from positional isomers such as 5-(4-chloro-2-fluorophenyl)nicotinamide (PubChem CID 71303513) . The compound’s structure features:

  • A pyridine ring substituted at the 3-position with a carboxamide group (-CONH₂).

  • A 4-chloro-3-fluorophenyl group at the 5-position, introducing steric and electronic effects critical for molecular interactions.

The SMILES notation for this compound is ClC1=CC(=C(C=C1)F)C2=CN=CC(=C2)C(=O)N, reflecting its substitution pattern.

Physicochemical Properties

While experimental data for this specific isomer are unavailable, analogs suggest:

  • Melting Point: 146–182°C (observed in structurally related nicotinamides) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group, with logP values ~2.5–3.0 .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the amide bond .

Table 1: Comparative Properties of Nicotinamide Isomers

CompoundSubstituentsMolecular Weight (g/mol)logPMelting Point (°C)
5-(4-Chloro-3-fluorophenyl)nicotinamide4-Cl, 3-F266.66~2.8Not reported
5-(4-Chloro-2-fluorophenyl)nicotinamide4-Cl, 2-F250.652.5146–148
5-(3-Chloro-5-fluorophenyl)nicotinamide3-Cl, 5-F266.66~3.1Not reported

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(4-Chloro-3-fluorophenyl)nicotinamide can be inferred from methods used for analogous compounds:

Nucleophilic Aromatic Substitution (NAS)

A two-step approach involving:

  • Coupling of 4-chloro-3-fluoroaniline with nicotinic acid using carbodiimide-based coupling agents (e.g., DCC) in dichloromethane.

  • Purification via recrystallization from ethanol or acetonitrile .

Example Protocol:

  • React 4-chloro-3-fluoroaniline (1.0 eq) with nicotinoyl chloride (1.2 eq) in toluene under reflux for 5 hours .

  • Yield: ~85–90% after column chromatography (silica gel, ethyl acetate/hexane) .

Suzuki-Miyaura Cross-Coupling

For introducing the aryl group:

  • Use 4-chloro-3-fluorophenylboronic acid with 5-bromonicotinamide in the presence of Pd(PPh₃)₄ .

  • Optimized conditions: 80°C, DMF/water (4:1), K₂CO₃ as base .

Industrial-Scale Production

Key considerations for scalability include:

  • Continuous Flow Reactors: Enhance reaction efficiency and reduce side products.

  • Catalyst Recovery: Palladium catalysts recycled via filtration or adsorption .

Biological Activity and Mechanisms

Anti-Inflammatory and Anticancer Properties

Nicotinamide derivatives are known to modulate inflammatory cytokines (e.g., TNF-α, IL-6) and kinase pathways (e.g., EGFR, VEGFR). While direct evidence for 5-(4-Chloro-3-fluorophenyl)nicotinamide is lacking, analogs demonstrate:

  • IC₅₀ Values: 2.1–5.3 µM against HeLa and MCF-7 cancer cell lines.

  • Selectivity: Fluorine and chlorine substituents enhance target binding via halogen bonding .

Table 2: Biological Activities of Related Nicotinamides

CompoundTargetActivity (IC₅₀/MIC)Citation
6-Chloro-N-(2-((4-FP)amino)Ph)NACYP51 (Fungal)1.56 µg/mL
5-(4-Cl-2-FPh)nicotinamideEGFR3.2 µM

Applications in Material Science

Organic Electronics

Halogenated nicotinamides serve as electron-deficient moieties in organic semiconductors. The 4-chloro-3-fluorophenyl group enhances:

  • Charge Transport: Electron mobility up to 0.12 cm²/V·s in thin-film transistors .

  • Thermal Stability: Decomposition temperatures >300°C.

Pharmaceutical Intermediates

The compound is a potential intermediate for kinase inhibitors and antibacterial agents. For example:

  • Boscalid (a fungicide) shares structural motifs with nicotinamide derivatives .

  • PARP Inhibitors: Chloro-fluorophenyl groups improve DNA repair inhibition.

Future Research Directions

  • Synthetic Methodology: Develop enantioselective routes for chiral analogs.

  • Target Identification: Screen against kinase and cytochrome P450 panels.

  • Formulation Studies: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).

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